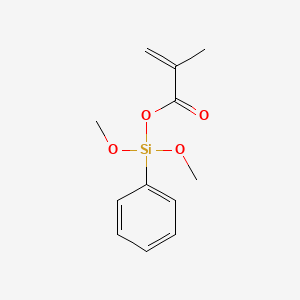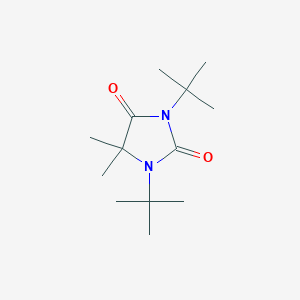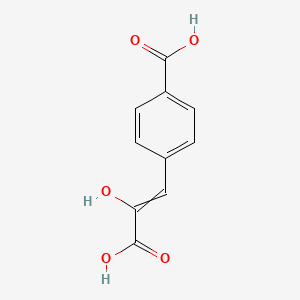
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate is an organosilicon compound that features a phenyl group attached to a silicon atom, which is further bonded to two methoxy groups and a 2-methylprop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy(phenyl)silyl 2-methylprop-2-enoate typically involves the reaction of phenyltrichlorosilane with methanol to form dimethoxy(phenyl)silane. This intermediate is then reacted with 2-methylprop-2-enoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding silanols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium halides or amines can be used in the presence of a suitable solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of silanols and carboxylic acids.
Reduction: Formation of alcohols and silanes.
Substitution: Formation of substituted silanes and esters.
Wissenschaftliche Forschungsanwendungen
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Dimethoxy(phenyl)silyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethoxy(methyl)silyl 2-methylprop-2-enoate
- Dimethoxy(phenyl)silyl 2-methylpropanoate
- Trimethoxy(phenyl)silane
Uniqueness
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate is unique due to the presence of both a phenyl group and a 2-methylprop-2-enoate group attached to the silicon atom. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
150380-24-8 |
|---|---|
Molekularformel |
C12H16O4Si |
Molekulargewicht |
252.34 g/mol |
IUPAC-Name |
[dimethoxy(phenyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16O4Si/c1-10(2)12(13)16-17(14-3,15-4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
InChI-Schlüssel |
GTDVFOGVHUOHPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)O[Si](C1=CC=CC=C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)



![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)


![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)



![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
